Reduced Lipophilicity (CLogP 1.02) versus Unsubstituted Methyl Indoline-5-carboxylate (CLogP 1.58–2.30)
The introduction of the C7‑amino group significantly lowers the calculated LogP relative to the parent scaffold, improving the drug-likeness profile for central nervous system or renal targets where lower LogP is correlated with reduced off-target promiscuity [1]. This property is essential for selecting a starting building block for fragment-based or DNA-encoded library synthesis. The target compound's CLogP of 1.0234 is approximately 0.6–1.3 log units lower than the unsubstituted Methyl indoline-5-carboxylate, which ranges from 1.58 to 2.30 depending on the computational model [2].
| Evidence Dimension | Calculated LogP (CLogP) |
|---|---|
| Target Compound Data | 1.0234 |
| Comparator Or Baseline | Methyl indoline-5-carboxylate (CAS 141452-01-9), CLogP range 1.58–2.30 |
| Quantified Difference | ΔLogP ≈ 0.56–1.28 (target is 35–55% more hydrophilic) |
| Conditions | ALogP/ChemDraw predicted values; extracted from vendor databases Leyan and Molbase/Chembase |
Why This Matters
The lower LogP alters solubility and protein-binding profiles, making the compound a more suitable intermediate for generating lead-like (rather than drug-like) fragment libraries.
- [1] Grokipedia. Indoline. The compound's non-coplanar rings enhance its water solubility compared to fully aromatic relatives like indole, improving its physicochemical profile for drug design. Available at: https://grokipedia.com/page/indoline View Source
- [2] Molbase. Methyl indoline-5-carboxylate (CAS 141452-01-9), LogP 1.5792. Available at: https://qiye.molbase.cn; Chembase. Methyl indoline-5-carboxylate, LogP 2.296. Available at: https://www.chembase.cn View Source
